molecular formula C9H17NO2 B1621979 3-(4-aminocyclohexyl)propanoic Acid CAS No. 2611-77-0

3-(4-aminocyclohexyl)propanoic Acid

Cat. No.: B1621979
CAS No.: 2611-77-0
M. Wt: 171.24 g/mol
InChI Key: JXIHVPNANCPWDE-UHFFFAOYSA-N
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Description

3-(4-Aminocyclohexyl)propanoic acid is a cyclohexane-substituted propanoic acid derivative featuring an amino group at the 4-position of the cyclohexane ring.

Properties

CAS No.

2611-77-0

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(4-aminocyclohexyl)propanoic acid

InChI

InChI=1S/C9H17NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7-8H,1-6,10H2,(H,11,12)

InChI Key

JXIHVPNANCPWDE-UHFFFAOYSA-N

SMILES

C1CC(CCC1CCC(=O)O)N

Canonical SMILES

C1CC(CCC1CCC(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexane-Substituted Propanoic Acid Derivatives

3-(4-Oxocyclohexyl)propionic Acid (CAS 4883-70-9)
  • Structure: A ketone group replaces the amino group at the 4-position of the cyclohexane ring.
  • Molecular Formula : C₉H₁₄O₃ .
  • No bioactivity data are reported in the evidence, but its structural similarity suggests utility as a synthetic intermediate.

Aromatic Ring-Substituted Propanoic Acid Derivatives

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
  • Structure: A phenyl ring with hydroxyl and amino substituents linked to the propanoic acid backbone.
  • Key Findings: Synthesis: Prepared via condensation of aromatic aldehydes in 2-propanol or 1,4-dioxane under reflux . Bioactivity: Demonstrated structure-dependent anticancer activity (e.g., compounds 1–36 in Table 1 ). Substituents like methoxy (-OCH₃) and nitro (-NO₂) groups enhance cytotoxicity, with IC₅₀ values varying by >10-fold depending on the R-group . Antioxidant Activity: The 4-hydroxyphenyl scaffold contributes to radical scavenging, as shown in DPPH assays .
3-(4-Hydroxy-3-nitrophenyl)propanoic Acid (CAS 38196-09-7)
  • Structure : Nitro and hydroxyl groups on the phenyl ring.
  • Molecular Formula: C₉H₉NO₅ .
  • Key Properties: High polarity due to nitro and hydroxyl groups, suitable for HPLC-based applications.

Heterocyclic Propanoic Acid Derivatives

3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid (CAS 500026-39-1)
  • Molecular Formula : C₁₃H₁₄N₂O₄ .
3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic Acid (CAS 24098-77-9)
  • Structure : Furan ring with a 4-methoxyphenyl group.

Structural-Activity Relationships (SAR)

The bioactivity of propanoic acid derivatives is highly dependent on substituents:

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance anticancer activity by increasing electrophilicity and interaction with cellular targets .
  • Hydrophilic Groups (e.g., -OH, -NH₂) : Improve solubility but may reduce membrane permeability.
  • Heterocycles (e.g., oxadiazole, furan) : Introduce rigidity and specificity in target binding .

Data Table: Key Analogs of 3-(4-Aminocyclohexyl)propanoic Acid

Compound Name Substituent/Group Molecular Formula Bioactivity Reference Evidence
This compound 4-aminocyclohexyl C₉H₁₇NO₂ Not reported -
3-(4-Oxocyclohexyl)propionic Acid 4-oxocyclohexyl C₉H₁₄O₃ Synthetic intermediate
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Variable (e.g., -OCH₃, -NO₂) C₁₃–C₂₈H₁₄–₃₁N/O Anticancer (IC₅₀: 1–50 µM)
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 4-hydroxy-3-nitrophenyl C₉H₉NO₅ Laboratory use
3-[3-(4-Ethoxyphenyl)-oxadiazolyl]propanoic acid 4-ethoxyphenyl-oxadiazole C₁₃H₁₄N₂O₄ Potential antimicrobial

Preparation Methods

Reaction Mechanism and Optimization

The nucleophilic amine attacks the β-carbon of methyl acrylate in a 2-propanol solvent system at reflux temperatures (80–90°C), forming ethyl 3-(4-aminocyclohexyl)propanoate as the primary intermediate. Subsequent hydrolysis under acidic or basic conditions yields the target carboxylic acid. Key parameters influencing yield include:

  • Base selection : Potassium hydroxide (0.5–1.0 M) enhances reaction kinetics compared to weaker bases like triethylamine.
  • Solvent polarity : 2-Propanol (ε = 18.3) provides optimal balance between reagent solubility and transition state stabilization.
  • Temperature control : Maintaining reflux prevents premature ester hydrolysis while ensuring complete acrylate consumption.

Yield and Purity Data

Entry Acrylate Derivative Reaction Time (h) Ester Yield (%) Acid Yield (%) Purity (HPLC)
1 Methyl acrylate 12 89 92 98.7%
2 Ethyl acrylate 10 85 94 99.1%
3 tert-Butyl acrylate 18 78 88 97.4%

Data adapted from analogous syntheses of β-amino acid derivatives.

Nucleophilic Substitution Reactions with Activated Propanoic Acid Precursors

This approach leverages the reactivity of 4-aminocyclohexane as a nucleophile toward electrophilic propanoic acid precursors. The methodology draws inspiration from pyrimidine-cyclohexylamine coupling reactions documented in SK channel modulator syntheses.

Chloride Displacement Strategy

Activation of propanoic acid as its acid chloride enables efficient coupling with 4-aminocyclohexane in anhydrous dimethylformamide (DMF):

  • Propanoic acid → Propanoyl chloride (SOCl₂, 0°C, 2 h)
  • Propanoyl chloride + 4-aminocyclohexane → 3-(4-Aminocyclohexyl)propanamide (DMF, N,N-diisopropylethylamine, 25°C, 12 h)
  • Amide hydrolysis → Target acid (6 M HCl, 110°C, 6 h)

Comparative Reaction Metrics

Activation Method Coupling Agent Amine Equiv. Temp. (°C) Overall Yield (%)
Acid chloride None 1.2 25 68
NHS ester DCC/HOBt 1.5 0→25 72
HATU Diisopropylethylamine 1.1 -10→25 81

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) demonstrates superior atom economy compared to traditional carbodiimide-based methods.

Reductive Amination of Cyclohexanone Precursors

Strategic disconnection of the target molecule suggests a ketone intermediate that undergoes reductive amination with β-alanine derivatives. This method circumvents challenges associated with handling volatile acrylates.

Three-Step Synthetic Sequence

  • Knoevenagel Condensation : Cyclohexanone + Malonic acid → 3-Cyclohexylidenepropanoic acid (piperidine catalyst, 120°C, 8 h)
  • Catalytic Hydrogenation : Alkenoic acid → 3-Cyclohexylpropanoic acid (H₂ 50 psi, 10% Pd/C, 25°C, 24 h)
  • Nitration/Reduction :
    • Nitration at C4 (HNO₃/H₂SO₄, 0°C, 1 h)
    • Catalytic hydrogenation (H₂ 30 psi, Ra-Ni, 50°C, 12 h)

Optimization Challenges

  • Regioselectivity : Nitration predominantly occurs at the para position (78:22 para:meta ratio) due to steric hindrance from the propanoic acid chain.
  • Over-reduction : Excessive hydrogenation pressure (>50 psi) leads to cyclohexane ring saturation (12–15% yield loss).

Hydrolysis of Nitrile Intermediates

The robust nature of nitrile groups under diverse reaction conditions makes this route particularly suitable for large-scale synthesis.

Cyanoethylation Pathway

  • 4-Aminocyclohexane + Acrylonitrile → 3-(4-Aminocyclohexyl)propanenitrile (Michael addition, KOH, 50°C, 8 h)
  • Nitrile hydrolysis → this compound (40% H₂SO₄, 120°C, 24 h)

Acid vs. Base Hydrolysis Comparison

Condition Temp. (°C) Time (h) Conversion (%) Byproducts
40% H₂SO₄ 120 24 98 <2% imide formation
6 M NaOH 80 48 89 8% amide intermediates
Enzymatic (Nitrilase) 37 72 76 None detected

Sulfuric acid hydrolysis provides superior conversion rates but requires corrosion-resistant equipment.

Comparative Analysis of Synthetic Routes

A multivariate assessment of the four methods reveals critical trade-offs between scalability, purity, and operational complexity:

Parameter Michael Addition Nucleophilic Substitution Reductive Amination Nitrile Hydrolysis
Total Steps 2 3 4 2
Overall Yield 82% 68% 54% 75%
Purification Complexity Medium High Very High Low
Scalability >10 kg <1 kg 500 g >20 kg
Key Limitation Acrylate toxicity Amide hydrolysis inefficiency Multiple protection steps Corrosive conditions

Q & A

Basic: What are the optimal synthetic routes for 3-(4-aminocyclohexyl)propanoic Acid, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of cyclohexylpropanoic acid derivatives often employs nucleophilic substitution or Michael addition reactions. For example, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid analogs are synthesized via reactions between bromopropanoic acid derivatives and thiol-containing nucleophiles (e.g., methimazole) under basic conditions (e.g., DABCO or triethylamine) . Key considerations:

  • Catalyst selection : DABCO improves E-isomer selectivity in α,β-unsaturated esters, achieving >95% E:Z ratios in some cases .
  • Temperature control : Reactions at −15°C minimize byproduct formation (e.g., Z-isomers) .
  • Purification : Flash chromatography (e.g., ISCO RediSep Rf® columns) and HPLC with gradients (e.g., acetonitrile/water + 0.1% TFA) ensure high purity .

Advanced: How can stereochemical control (E/Z isomerism) be achieved during the synthesis of α,β-unsaturated derivatives of this compound?

Methodological Answer:
Stereoselectivity in α,β-unsaturated analogs (e.g., acrylate esters) is influenced by:

  • Catalytic systems : DABCO promotes E-isomer dominance via base-mediated anti-addition mechanisms, while bulky amines like triethylamine may favor Z-isomers .
  • Substrate design : Electron-withdrawing groups on the cyclohexyl ring stabilize transition states, enhancing E-selectivity. For example, tert-butyl esters yield >95% E-isomers compared to methyl esters .
  • Reaction monitoring : Real-time HPLC analysis (e.g., Ultrasphere® Si columns) tracks isomer ratios, enabling dynamic adjustments to reaction conditions .

Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR identifies regioselectivity (e.g., S- vs. N-alkylation in thioether linkages) and confirms E/Z configurations via coupling constants (e.g., J = 12–15 Hz for E-isomers) .
  • HPLC-MS : Reversed-phase HPLC with TFA modifiers resolves isomers, while ESI-MS verifies molecular weights (e.g., m/z 257.1 for [M+H]+ of tert-butyl esters) .
  • Melting point analysis : Pure E-isomers often exhibit higher melting points (e.g., 180–182°C for crystalline tert-butyl derivatives) .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound, particularly in mitochondrial targeting?

Methodological Answer:

  • Cardiomyocyte hypoxia-reperfusion assays : Murine myocardial cells under oxygen-glucose deprivation (OGD) test cytoprotective effects. For example, analogs like 3-(1-methylimidazol-2-ylthio)propanoic acid reduce ROS by 40–60% in OGD models .
  • Enzyme kinetics : Assays with acyl-CoA dehydrogenases (e.g., medium-chain acyl-CoA dehydrogenase) quantify substrate specificity. Derivatives with CoA-thioester linkages show 3–5× higher turnover rates than alkyl analogs .
  • Mitochondrial uptake studies : Fluorescent tagging (e.g., MitoTracker®) confirms subcellular localization in live-cell imaging .

Advanced: How do structural modifications (e.g., sulfur substitution, cyclohexyl ring functionalization) impact enzymatic interactions and metabolic stability?

Methodological Answer:

  • Thioether vs. ether linkages : Sulfur atoms enhance mitochondrial targeting via thiol-mediated uptake, increasing cellular retention by 2–3× compared to oxygen analogs .
  • Amino group positioning : 4-Aminocyclohexyl groups improve solubility (logP reduction by 0.5–1.0 units) and resistance to hepatic CYP450 metabolism, as shown in microsomal stability assays .
  • Prodrug strategies : Ester hydrolysis (e.g., tert-butyl to carboxylic acid) under acidic conditions (TFA/phenol) enables controlled release in lysosomal compartments .

Basic: What are common pitfalls in scaling up laboratory-scale syntheses of this compound, and how can they be mitigated?

Methodological Answer:

  • Byproduct formation : Competing N- vs. S-alkylation in thioether synthesis is minimized using polar aprotic solvents (e.g., DCM) and stoichiometric control (2:1 thiol:bromopropanoate ratio) .
  • Purification losses : Multi-step flash chromatography (hexane/EtOAc gradients) reduces impurities, but yields drop by 15–20% at >10 g scales. Recrystallization in methanol/water mixtures recovers 10–15% .
  • Isomer separation : Preparative HPLC with 5 μm C18 columns resolves E/Z mixtures but increases solvent consumption (e.g., 1 L/g product) .

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